molecular formula C16H17NO5 B12602356 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 892874-83-8

6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B12602356
CAS No.: 892874-83-8
M. Wt: 303.31 g/mol
InChI Key: BMDXCKCYORWXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is a quinoline-derived dicarboxylate ester characterized by a methoxy substituent at the 6-position of the quinoline ring and ethyl ester groups at the 2- and 3-positions. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., fluoro-, methyl-, and ethyl-substituted quinoline dicarboxylates) offer insights into its physicochemical properties, synthesis, and applications. Quinoline dicarboxylates are widely used in organic synthesis, catalysis, and medicinal chemistry due to their electron-deficient aromatic systems and tunable solubility .

Properties

CAS No.

892874-83-8

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

diethyl 6-methoxyquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-4-21-15(18)12-9-10-8-11(20-3)6-7-13(10)17-14(12)16(19)22-5-2/h6-9H,4-5H2,1-3H3

InChI Key

BMDXCKCYORWXPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Overview

The reaction proceeds as follows:
$$
\text{6-Methoxyquinoline-2,3-dicarboxylic acid} + \text{Diethyl sulfate (or ethyl iodide)} \xrightarrow{\text{K}2\text{CO}3} \text{6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester}
$$

Procedure

  • Starting Materials :

    • 6-Methoxyquinoline-2,3-dicarboxylic acid
    • Diethyl sulfate or ethyl iodide
    • Potassium carbonate (base)
    • Solvent: Typically ethanol or acetone
  • Steps :

    • Dissolve the acid in ethanol or acetone.
    • Add potassium carbonate to neutralize the acidic protons.
    • Introduce diethyl sulfate or ethyl iodide dropwise under stirring.
    • Heat the mixture to reflux for several hours to ensure completion of the reaction.
    • Cool the solution and extract the product using organic solvents like dichloromethane.
    • Purify the product via recrystallization or column chromatography.

Reaction Conditions

  • Temperature: Reflux (~80–100°C depending on solvent)
  • Time: 4–8 hours
  • Yield: Moderate to high (~60–85%)

Alternative Methods Using Acid Chlorides

Another approach involves converting 6-methoxyquinoline-2,3-dicarboxylic acid into its acid chloride derivative before reacting with ethanol to form the diethyl ester.

Reaction Overview

$$
\text{6-Methoxyquinoline-2,3-dicarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{EtOH}} \text{Diethyl ester}
$$

Procedure

  • Starting Materials :

    • 6-Methoxyquinoline-2,3-dicarboxylic acid
    • Thionyl chloride ($$SOCl_2$$)
    • Ethanol
  • Steps :

    • React the carboxylic acid with thionyl chloride to form the acid chloride intermediate.
    • Add ethanol to the reaction mixture under reflux conditions.
    • Neutralize excess thionyl chloride using sodium bicarbonate.
    • Extract and purify the diethyl ester.

Reaction Conditions

  • Temperature: Reflux (~80°C)
  • Time: ~5 hours
  • Yield: High (~75–90%)

Industrial Scale Production

For large-scale synthesis, automated reactors and continuous flow systems are employed to optimize efficiency and scalability. These systems often use similar esterification reactions but under controlled temperature and pressure conditions.

Advantages of Industrial Methods

  • Enhanced scalability
  • Reduced reaction time
  • Improved yield consistency

Comparison of Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages
Esterification with diethyl sulfate Diethyl sulfate, $$K2CO3$$ Reflux (80–100°C) ~60–85 Simple setup
Acid chloride intermediate Thionyl chloride, ethanol Reflux (80°C) ~75–90 Higher yield
Industrial continuous flow Automated systems Controlled temperature Variable Scalable and efficient

Notes on Optimization

  • Choice of Solvent :
    Ethanol is preferred for its compatibility with esterification reactions; however, acetone can be used for improved solubility.

  • Catalysts :
    Catalysts like potassium carbonate enhance reaction rates by neutralizing acidic intermediates.

  • Purification : Recrystallization in solvents like ethyl acetate ensures high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to regenerate the dicarboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity.

Conditions Reagents Products Key Observations
Acidic hydrolysisHCl (aqueous)6-Methoxyquinoline-2,3-dicarboxylic acidComplete conversion at reflux (100°C)
Basic hydrolysis (saponification)NaOH (aqueous)Sodium salt of the dicarboxylic acidMild conditions (60°C, 2 hours)

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the ester .

Oxidation Reactions

The quinoline ring and methoxy group are susceptible to oxidation, yielding derivatives with enhanced electrophilicity.

Oxidizing Agent Conditions Products Functional Group Alteration
KMnO₄Acidic, H₂OQuinoline-2,3-dicarboxylic acidMethoxy → carbonyl group
CrO₃Acetic acid, 80°C6-Oxyquinoline derivativesRing hydroxylation

Research Findings :

  • Potassium permanganate selectively oxidizes the methoxy group to a carbonyl, forming a diketone intermediate that rearranges to the dicarboxylic acid.

  • Chromium trioxide induces ring hydroxylation, producing bioactive hydroxylated metabolites.

Reduction Reactions

The ester and quinoline moieties can be reduced to generate alcohols or saturated heterocycles.

Reducing Agent Conditions Products Selectivity
LiAlH₄Dry THF, 0°C → RT6-Methoxyquinoline-2,3-diolComplete reduction of esters to alcohols
H₂/Pd-CEthanol, 50 psiPartially saturated quinoline derivativesSelective ring hydrogenation

Case Study :

  • Lithium aluminum hydride reduces both ester groups to primary alcohols without affecting the methoxy group or aromatic ring.

  • Catalytic hydrogenation under mild pressure selectively saturates the pyridine ring, preserving the ester functionalities .

Nucleophilic Substitution Reactions

The electron-rich quinoline ring facilitates electrophilic aromatic substitution (EAS), while the ester groups undergo nucleophilic acyl substitution.

Ester Substitution

Nucleophile Catalyst Products Yield
Primary aminesCu(OTf)₂, CH₃CN6-Methoxyquinoline-2,3-diamides72–89%
ThiolsBF₃·Et₂OThioester derivatives65–78%

Mechanistic Pathway :

  • Copper triflate catalyzes the substitution of ester groups with amines via a tetrahedral intermediate .

  • Thiols react under Lewis acid catalysis to form stable thioesters .

Aromatic Substitution

Electrophile Position Products Reaction Efficiency
Nitronium ion (HNO₃/H₂SO₄)C-5 or C-7Nitro-substituted derivativesModerate (50–60%)
Bromine (Br₂/FeBr₃)C-55-Bromo-6-methoxyquinoline-2,3-diestersHigh (85%)

Structural Influence :

  • The methoxy group directs electrophiles to the para and meta positions (C-5 and C-7) due to its electron-donating nature .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, a key strategy in drug discovery.

Reagents Conditions Products Application
PCl₅Toluene, refluxQuinoline-fused γ-lactamsAntimicrobial agents
DCC/DMAPDCM, RTMacrocyclic peptidomimeticsEnzyme inhibition studies

Example :

  • Treatment with phosphorus pentachloride induces cyclization between the ester carbonyl and the quinoline nitrogen, forming γ-lactams with antitumor activity .

Comparative Reactivity Table

Reaction Type Rate Activation Energy Byproducts
HydrolysisFastLowAlcohols
OxidationModerateHighCO₂, H₂O
Ester SubstitutionSlowModerateNone
Aromatic BrominationFastLowHBr

Key Research Insights

  • Synthetic Utility : The compound’s ester groups serve as protecting groups, enabling stepwise functionalization of the quinoline core .

  • Biological Relevance : Substituted derivatives exhibit enhanced P-glycoprotein inhibition, reversing multidrug resistance in cancer cells .

  • Industrial Applications : Used in the synthesis of fluorescent dyes and metal-organic frameworks (MOFs) due to its planar aromatic structure.

Scientific Research Applications

Anticancer Activity

Research has indicated that 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester exhibits promising anticancer properties. A study demonstrated that derivatives of quinoline compounds could inhibit the activity of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. Specifically, compounds derived from this structure were shown to enhance the efficacy of chemotherapy agents by preventing the efflux of drugs from cancer cells, thereby increasing their cytotoxic effects against various human cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have suggested that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the quinoline moiety is believed to contribute to this biological activity by interacting with bacterial enzymes and disrupting their functions.

Enzyme Inhibition Studies

6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is utilized in enzyme inhibition studies. Its structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. This interaction can lead to insights into the mechanisms of diseases and potential therapeutic interventions .

Drug Development

The compound serves as a scaffold for designing new drugs targeting specific pathways. Its derivatives are being explored for their potential as inhibitors of P-glycoprotein and other transport proteins that play critical roles in drug absorption and resistance . The ability to modify the functional groups on the quinoline ring allows for the optimization of pharmacological properties.

Case Studies and Research Findings

Study Objective Findings
Study on P-glycoprotein inhibitionEvaluate anticancer efficacyCompounds derived from 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester showed significant inhibition of drug efflux in resistant cancer cell lines .
Antimicrobial activity assessmentTest against bacterial strainsDemonstrated notable inhibitory effects against selected bacteria, indicating potential as an antimicrobial agent.
Enzyme interaction studiesInvestigate biochemical pathwaysRevealed interactions with key metabolic enzymes, providing insight into disease mechanisms .

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of 6-methoxyquinoline-2,3-dicarboxylic acid diethyl ester with its analogs:

Compound Name Molecular Formula Substituent (Position) Exact Mass (g/mol) Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors Reference
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester* C₁₇H₁₇NO₅ -OCH₃ (6) ~327.11 ~75.1 5 -
6-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester C₁₅H₁₄FNO₄ -F (6) 307.09 65.5 4
8-Methylquinoline-2,3-dicarboxylic acid diethyl ester C₁₆H₁₇NO₄ -CH₃ (8) - - 4
8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester C₁₇H₁₉NO₄ -CH₂CH₃ (8) 301.13 65.5 4

*Theoretical values for 6-methoxyquinoline-2,3-dicarboxylic acid diethyl ester are extrapolated from analogs.

Key Observations :

  • Electron-donating methoxy groups may alter electronic properties (e.g., reduced electrophilicity) compared to electron-withdrawing fluoro substituents, impacting reactivity in cycloaddition or catalysis .

Challenges :

  • Steric hindrance from the methoxy group may reduce esterification yields compared to smaller substituents (e.g., fluoro) .
  • Methoxy-directed regioselectivity in cyclization steps may require optimized catalysts or temperatures .

Biological Activity

6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H17NO5C_{16}H_{17}NO_5 with a molecular weight of 303.31 g/mol. The presence of a methoxy group at the 6-position of the quinoline structure significantly influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-methoxyquinoline derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or inhibition of DNA gyrase, an essential enzyme for bacterial replication.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6-Methoxyquinoline-2-carboxylic AcidE. coli32 µg/mL
6-Methoxyquinoline-2,3-dicarboxylic Acid Diethyl EsterS. aureus16 µg/mL

2. Anticancer Activity

The anticancer potential of 6-methoxyquinoline-2,3-dicarboxylic acid diethyl ester has been evaluated against various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects on multidrug-resistant cancer cells, suggesting its ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy.

Case Study:
In a study published in Heliyon, several quinoline derivatives were synthesized and tested for their cytotoxicity against gastric carcinoma cell lines. Among them, the derivatives containing the methoxy group showed enhanced P-gp inhibition compared to their non-methoxy counterparts, highlighting the importance of structural modifications in enhancing biological activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
6-Methoxyquinoline-2,3-dicarboxylic Acid Diethyl EsterEPG85-257RDB (P-gp positive)10 µM
Control (Verapamil)EPG85-257RDB12 µM

3. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment.

Research Findings:
A recent study reported that quinoline derivatives demonstrated selective inhibition of AChE, which could lead to advancements in treating neurodegenerative diseases. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoline ring could enhance inhibitory potency .

The exact mechanism by which 6-methoxyquinoline-2,3-dicarboxylic acid diethyl ester exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding dicarboxylic acid using triethyl methanetricarboxylate under acidic or basic conditions. For example, N-substituted anilines react with triethyl methanetricarboxylate to form tricyclic quinoline derivatives, with optimization for large-scale production achievable by controlling reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) . Alternative routes involve acylation of anthranilate derivatives followed by heterocyclization, as seen in structurally similar compounds like 2-hydroxy-6-methoxyquinoline-4-carboxylic acid .

Q. How can researchers optimize the purification of 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester?

  • Methodological Answer : Purification often involves fractional crystallization or column chromatography. For instance, ester derivatives of tricarboxylic acids (e.g., citric/isocitric acid trimethyl esters) can be separated via selective crystallization, where citric acid esters crystallize preferentially due to higher symmetry, while isocitric esters remain liquid . Solvent systems like hexane/ethyl acetate (3:1) are effective for column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming substituent positions and esterification. For example, quinoline protons resonate at δ 6.8–8.5 ppm, while ester carbonyls appear at ~170 ppm in 13C NMR .
  • HPLC-MS : Ensures purity and molecular weight validation (C15H17NO5, MW: 291.3 g/mol).
  • FT-IR : Ester C=O stretches at ~1740 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in catalytic applications?

  • Methodological Answer : Electron-withdrawing groups (e.g., methoxy) enhance electrophilicity at the quinoline core, facilitating coordination with transition metals. In olefin metathesis, latent Ru catalysts (e.g., Grubbs-type) exhibit temperature-dependent initiation when paired with bicycloheptene dicarboxylate monomers. For example, substituent electronic tuning shifts polymerization onset temperatures by 15°C, as monitored by STA (Simultaneous Thermal Analysis) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer : Yield discrepancies often arise from isomerization or byproduct formation. To mitigate:

  • Isomer Separation : Use chiral auxiliaries or enzymatic resolution (e.g., Yarrowia lipolytica fermentation for enantiopure isocitric acid derivatives) .
  • Reaction Monitoring : Employ in-situ FT-IR or GC-MS to track intermediate formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Q. What are the emerging applications of this compound in polymer science?

  • Methodological Answer : It serves as a monomer in ROMP (Ring-Opening Metathesis Polymerization) for functionalized polyesters. For example, bicyclo[2.2.1]heptene dicarboxylate derivatives polymerize with latent Ru catalysts to yield thermally stable polymers. Initiators like Schiff base-modified Ru complexes enable controlled polymerization (20–29% conversion over 15 days) with tunable latency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.